Nitrite

描述

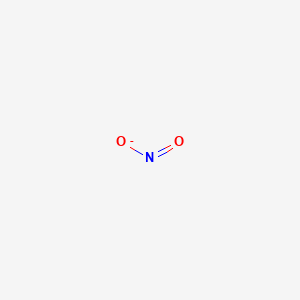

Nitrite (NO₂⁻) is a polyatomic ion with a molecular formula of NO₂⁻, an average molar mass of 46.005 g/mol, and a bent molecular geometry (O–N–O bond angle ~115°) . It is the conjugate base of nitrous acid (HNO₂) and plays critical roles in biological, industrial, and environmental systems.

科学研究应用

Industrial Applications

Sodium nitrite is utilized in numerous industrial processes due to its chemical properties. Key applications include:

- Production of Organic Compounds : Sodium this compound serves as a reagent in the synthesis of diazo compounds, which are essential precursors for various dyes, particularly diazo dyes used in textiles and printing .

- Corrosion Inhibition : It is employed as a corrosion inhibitor in industrial greases and cooling systems. Its effectiveness in preventing rust formation makes it valuable in metal processing industries .

- Heat Transfer Medium : Sodium this compound is used in molten salt baths for heat treatment of metals, particularly in automotive and aerospace applications .

| Application | Description |

|---|---|

| Organic Compound Production | Reagent for diazo dye synthesis. |

| Corrosion Inhibition | Used in greases and cooling systems to prevent rust. |

| Heat Transfer | Employed in molten salt baths for metal heat treatment. |

Food Preservation

Sodium this compound is well-known for its role as a food additive, particularly in cured meats. Its applications include:

- Antimicrobial Agent : It inhibits the growth of pathogenic bacteria such as Clostridium botulinum and Listeria monocytogenes, thereby enhancing food safety .

- Color Development : this compound contributes to the characteristic pink color of cured meats, which is appealing to consumers .

- Flavor Enhancement : It also plays a role in flavor development during the curing process .

| Food Application | Function |

|---|---|

| Antimicrobial | Suppresses growth of harmful bacteria. |

| Color Development | Provides the pink hue associated with cured meats. |

| Flavor Enhancement | Enhances taste during curing processes. |

Medical Applications

Recent research has highlighted several therapeutic uses for this compound, particularly related to cardiovascular health:

- Vasodilation : this compound acts as a vasodilator, which can improve blood flow and oxygen delivery to tissues. It has been used in treatments for conditions like pulmonary hypertension and cardiac ischemia .

- Wound Healing and Skin Disorders : this compound's role in promoting wound healing has been explored, with studies indicating benefits for conditions such as psoriasis and acne through nitric oxide delivery mechanisms .

- Organ Transplantation : Administration of this compound during organ preservation has shown promising results in improving organ viability and function post-transplantation .

| Medical Application | Benefit |

|---|---|

| Vasodilation | Improves blood flow; used in treating pulmonary hypertension. |

| Wound Healing | Promotes healing in skin disorders through nitric oxide delivery. |

| Organ Transplantation | Enhances organ viability and function during preservation. |

Case Studies

- Cardiac Ischemia Protection : A study by Bryan et al. (2007) demonstrated that this compound administration protects against reperfusion injury during cardiac ischemia, highlighting its potential as a therapeutic agent in acute heart conditions .

- Pulmonary Effects : Research on inhaled this compound therapy showed protective effects against ventilator-induced lung injury, suggesting its utility in critical care settings .

- Food Safety Research : Investigations into the use of nitrites in processed meats have confirmed their effectiveness in preventing microbial growth while addressing public health concerns regarding their safety .

作用机制

亚硝酸盐通过多种机制发挥其作用:

血管舒张: 亚硝酸盐在体内转化为一氧化氮 (NO),一氧化氮可以使血管舒张并降低血压。

氰化物中毒治疗: 亚硝酸盐将血红蛋白转化为高铁血红蛋白,高铁血红蛋白与氰化物结合形成无毒的复合物.

类似化合物:

硝酸盐 (NO₃⁻): 亚硝酸盐和硝酸盐都是氮循环的一部分,但硝酸盐是氧化程度更高的形式。

亚硝基化合物 (R-NO): 这些是亚硝酸盐的有机衍生物,具有不同的化学性质和应用。

亚硝酸盐的独特性:

中间体作用: 亚硝酸盐在各种生物和化学过程中充当中间体,使其在反应性和应用方面独一无二。

多功能性: 它可以发生氧化和还原反应,这在类似化合物中并不常见.

相似化合物的比较

Health Implications :

- High nitrite intake, particularly from processed meats, is linked to gastric cancer due to endogenous formation of carcinogenic N-nitroso compounds .

- The Acceptable Daily Intake (ADI) for this compound is 0–0.1 mg/kg body weight (as sodium this compound), reflecting its toxicity at elevated doses .

This compound vs. Nitrate (NO₃⁻)

Key Differences :

- This compound is more reactive and toxic than nitrate due to its lower oxidation state and ability to participate in nitrosation reactions .

- Nitrate’s higher ADI reflects its reduced role in endogenous carcinogen formation .

This compound vs. Nitric Oxide (NO)

Synergy :

- This compound acts as a storage pool for NO, particularly in hypoxic tissues, where enzymatic reduction regenerates NO .

This compound vs. Ammonia/Ammonium (NH₃/NH₄⁺)

Environmental Impact :

- This compound accumulation in water bodies indicates incomplete nitrification, whereas ammonia spikes suggest untreated organic waste .

This compound vs. N-Nitroso Compounds

Mechanistic Link :

- This compound reacts with secondary amines in the stomach to form N-nitroso compounds, which are potent mutagens linked to gastric and esophageal cancers .

Research Findings and Methodologies

- Anti-Inflammatory Studies : Chalcone derivatives (e.g., compounds 1–3, 7–8) inhibit this compound production in LPS-stimulated macrophages, demonstrating structure-dependent activity .

- Hypoxia Adaptation: Goldfish maintain intracellular NO metabolite homeostasis during hypoxia by transferring this compound from plasma to tissues .

- Detection Methods :

生物活性

Nitrite (NO₂⁻) is a nitrogenous compound that plays significant roles in various biological processes, particularly in the cardiovascular system, cellular signaling, and microbial interactions. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic implications, and its role in human health and disease.

This compound is primarily recognized for its ability to serve as a precursor to nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. The conversion of this compound to NO can occur through several pathways:

- Enzymatic Reduction : Various enzymes, including deoxygenated hemoglobin and myoglobin, facilitate the reduction of this compound to NO. This reaction is particularly significant under hypoxic conditions when traditional NO synthase pathways are compromised .

- Non-Enzymatic Pathways : this compound can also be reduced to NO through non-enzymatic mechanisms, which are influenced by factors such as pH and redox status. For instance, acidic conditions can enhance the conversion of this compound to NO .

Biological Functions

- Vasodilation : this compound plays a critical role in regulating blood flow by inducing vasodilation. This effect is mediated through the activation of soluble guanylate cyclase (sGC) and subsequent increases in cyclic guanosine monophosphate (cGMP) levels .

- Hypoxia Response : Under conditions of low oxygen availability, this compound acts as an alternative source of NO, supporting cellular metabolism and protecting tissues from ischemic damage .

- Antimicrobial Activity : this compound exhibits antimicrobial properties by inhibiting the growth of various pathogens, including Clostridium botulinum. It has been shown to modulate aminoglycoside tolerance in bacteria, suggesting its potential use as an antimicrobial agent .

Therapeutic Implications

Recent studies have highlighted the therapeutic potential of this compound in various clinical settings:

- Cardiovascular Diseases : this compound has been investigated for its role in treating conditions such as hypertension and ischemia-reperfusion injury. Its ability to enhance NO bioavailability under hypoxic conditions makes it a valuable therapeutic agent .

- Metabolic Disorders : Research indicates that dietary intake of this compound can influence metabolic health by improving insulin sensitivity and glucose metabolism .

Case Studies

Several studies have demonstrated the biological activity of this compound:

- Study on Ischemia-Reperfusion Injury : In a controlled study involving animal models, administration of this compound was found to significantly reduce myocardial injury during ischemia-reperfusion events by enhancing NO production and improving blood flow .

- Effects on Blood Pressure : A clinical trial assessed the impact of dietary nitrate (which is converted to this compound) on blood pressure regulation. Participants who consumed high-nitrate vegetables showed a marked reduction in systolic blood pressure compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Q. Basic: What are key methodological considerations when designing in vitro studies to assess nitrite toxicity in mammalian cell lines?

Answer:

- Cell line selection : Use well-characterized cell lines (e.g., HepG2 for liver toxicity) with documented sensitivity to this compound. Include rationale for model relevance to human physiology .

- Dose-response design : Test a range of this compound concentrations (e.g., 0.1–10 mM) to capture threshold effects. Include negative controls (e.g., untreated cells) and positive controls (e.g., sodium arsenite for oxidative stress) .

- Cytotoxicity assessment : Pre-screen for this compound-induced cytotoxicity using assays like MTT or LDH release. Adjust exposure durations (e.g., 24–72 hrs) to avoid masking sublethal endpoints (e.g., DNA damage) .

Q. Basic: How should researchers structure a PICOT framework for clinical studies investigating dietary this compound exposure and cardiovascular outcomes?

Answer:

- Population (P) : Define subgroups (e.g., hypertensive adults aged 50–70) with biomarkers of this compound exposure (e.g., plasma NOx levels) .

- Intervention (I)/Comparison (C) : Compare high-nitrite diets (e.g., beetroot juice) vs. placebo-controlled diets. Standardize nitrate-restriction periods pre-trial .

- Outcome (O) : Quantify systolic/diastolic blood pressure changes using ambulatory monitoring. Include secondary endpoints like endothelial function (FMD) .

- Time (T) : Specify follow-up intervals (e.g., 4-week interventions with 12-week post-trial monitoring) to capture transient vs. sustained effects .

Q. Advanced: How can conflicting data on this compound’s dual role as a pro-oxidant and antioxidant be reconciled in mechanistic studies?

Answer:

- Context-dependent variables : Control pH (e.g., acidic vs. neutral conditions) and redox partners (e.g., hemoglobin, xanthine oxidase). This compound’s antioxidant effects dominate in hypoxic tissues, while pro-oxidant activity increases under hyperoxia .

- Dosage thresholds : Use kinetic modeling to identify concentration-dependent shifts (e.g., <1 μM vs. >10 μM this compound) in reactive nitrogen species (RNS) generation .

- Endpoint specificity : Pair fluorometric assays (e.g., DAF-FM for NO) with lipid peroxidation markers (e.g., MDA) to disentangle pathways .

Q. Advanced: What protocols ensure reproducibility in quantifying environmental this compound fluxes in marine oxygen minimum zones (OMZs)?

Answer:

- Sampling standardization : Collect water column profiles at consistent diel times to minimize circadian effects. Use Niskin bottles with triplicate samples per depth .

- Analytical calibration : Validate colorimetric methods (e.g., Griess assay) against ion chromatography. Report limits of detection (e.g., 0.05 μM) and inter-lab variability .

- Data normalization : Express this compound concentrations relative to dissolved oxygen (DO) and ammonium levels to contextualize nitrification/denitrification gradients .

Q. Basic: What criteria should guide literature reviews to avoid bias in this compound risk assessment?

Answer:

- Search strategy : Combine database queries (PubMed, Web of Science) with manual screening of "gray literature" (e.g., EPA reports) using keywords: "this compound AND (toxicity OR pharmacokinetics)" .

- Inclusion/exclusion : Prioritize studies with transparent methods (e.g., IRIS-compliant designs) over those lacking dose-response data or controls .

- Bias mitigation : Use tools like ROBINS-I to assess confounding factors (e.g., industry-funded vs. academic studies) .

Q. Advanced: How can isotopic labeling (e.g., ¹⁵N) resolve this compound’s role in DNRA vs. denitrification in microbial consortia?

Answer:

- Tracer experiments : Pulse-label sediments with ¹⁵N-nitrite and track ¹⁵NH₄⁺ (DNRA product) vs. ¹⁵N-N₂O (denitrification intermediate) using GC-IRMS .

- Kinetic modeling : Fit isotopic enrichment data to Monod equations to quantify pathway dominance under varying C/N ratios .

- Community analysis : Pair with 16S rRNA sequencing to link process rates to taxa (e.g., Thiobacillus dominance in DNRA) .

Q. Basic: What are best practices for reporting this compound concentrations in aqueous environmental samples?

Answer:

- Units and detection limits : Report in μM or mg/L with explicit LOQ (e.g., 0.1 μM via HPLC-UV) .

- Metadata inclusion : Document pH, temperature, and preservatives (e.g., immediate freezing at −80°C to inhibit microbial activity) .

- QA/QC : Report spike-recovery rates (target: 85–115%) and inter-day precision (CV <10%) .

Q. Advanced: What experimental designs address this compound’s synergistic interactions with heavy metals (e.g., Pb²⁺) in toxicity assays?

Answer:

- Factorial designs : Test this compound (0–5 mM) × Pb²⁺ (0–50 μM) combinations in HepaRG cells. Use response surface methodology (RSM) to model additive/synergistic effects .

- Mechanistic probes : Measure metallothionein upregulation (qPCR) and glutathione depletion (HPLC) to differentiate oxidative stress pathways .

- Bioavailability controls : Adjust media chelators (e.g., EDTA) to modulate free ion concentrations .

Q. Basic: How to evaluate the credibility of this compound-related data in published studies?

Answer:

- Source verification : Prioritize datasets from NIST-certified methods or EPA IRIS assessments .

- Transparency checks : Confirm raw data availability (e.g., supplementary tables) and analytical reproducibility (e.g., ≥3 technical replicates) .

- Conflict of interest : Scrutinize funding sources (disclosed in acknowledgments) for potential bias .

Q. Advanced: What statistical approaches are robust for analyzing non-linear this compound accumulation patterns in soil chronosequences?

Answer:

- Time-series analysis : Apply generalized additive models (GAMs) to capture seasonal this compound peaks linked to rainfall or fertilizer application .

- Spatial interpolation : Use kriging to map this compound hotspots in heterogenous soils, validated by cross-semivariogram analysis .

- Confounder adjustment : Include covariates like organic matter content and microbial biomass (PLFA) in mixed-effects models .

属性

IUPAC Name |

nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024219 | |

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrites, inorganic, n.o.s. appears as colorless solutions or crystalline solids. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14797-65-0 | |

| Record name | NITRITES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrite ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39976L608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。